
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Description
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a substituted azetidine derivative widely used as a key intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol), featuring a 4-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl group at the 2-position, and a ketone at the 3-position . This compound is commercially available in enantiomerically pure forms, such as the (2S)-configuration (CAS 171919-76-9, purity ≥97%) and the (2R)-configuration (CAS 1638744-93-0) , highlighting its stereochemical versatility.
The Boc group enhances solubility and stability during synthetic processes, while the methyl and ketone substituents influence reactivity and metabolic properties. For example, the 2-methyl group was introduced to reduce oxidative metabolism on the azetidine ring in preclinical candidates targeting the M4 receptor, though this modification also reduced potency (EC₅₀ = 1510 nM) .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMXTJLDQEDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159337 | |
Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-36-7 | |
Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research. It has been used for preparing Janus kinase 3 (JAK3), which is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases.
Mode of Action
It is known that the compound interacts with its targets, such as jak3, to exert its effects. The traditional preparation method of this compound is mainly to oxidize the hydroxyl on an aza ring into a ketone.
Biochemical Pathways
This compound is involved in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection. It can also be used for preparing novel aminoglycoside compounds with antibacterial activity. Furthermore, it is used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For instance, when used in the preparation of JAK3 inhibitors, it can help suppress the immune response, which can be beneficial in conditions like transplant rejection and autoimmune disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive and incompatible with oxidizing agents. Therefore, it should be stored and handled under appropriate conditions to maintain its stability and effectiveness.
Biological Activity
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.
Molecular Structure and Characteristics:
- Molecular Formula: C₈H₁₃NO₃
- Molecular Weight: 171.19 g/mol
- Density: 1.2 ± 0.1 g/cm³
- Melting Point: 49-52 °C
- Boiling Point: 251.3 ± 33.0 °C at 760 mmHg
- Flash Point: 105.8 ± 25.4 °C
The compound features a four-membered azetidine ring with a tert-butyl ester functional group, which influences its chemical behavior and reactivity patterns, making it a versatile building block in organic synthesis .
Biological Activity
Antibacterial Properties:
Recent studies have highlighted the antibacterial activity of derivatives related to this compound. Specifically, compounds derived from N-tert-butoxycarbonyl-thiazolidine carboxylic acid have shown significant antibacterial effects against various strains of bacteria. The activity is likely attributed to the compound's ability to interfere with bacterial cell wall synthesis or function.
Pharmacological Applications:
this compound has been investigated for its potential use in developing new therapeutic agents. Its structural features allow it to interact with various biological pathways, influencing enzyme activity and receptor interactions. For instance, it has been utilized in the synthesis of radioligands for imaging agents targeting diazepam-insensitive benzodiazepine receptors, which could have implications for studying neurological disorders.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material: The synthesis often begins with commercially available (S)-2-aminopropan-1-ol.
- Cyclization: A Fukuyama–Mitsunobu cyclization is commonly employed to construct the azetidine ring.
- Protection/Deprotection Steps: Various functional groups are protected and deprotected to ensure regioselectivity and prevent unwanted side reactions .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of azetidine derivatives:
These studies underscore the compound's potential as a scaffold for developing new drugs targeting bacterial infections and other therapeutic areas.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate features a four-membered azetidine ring structure with a tert-butyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 185.22 g/mol. The stereochemistry at the 2-position is specified as S, indicating unique spatial arrangements that influence its chemical behavior.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is used to create complex organic molecules and as a protecting group for amino acids. Its unique structure allows for diverse transformations, making it instrumental in synthesizing biologically active compounds.
Medicinal Chemistry
The compound has garnered attention for its potential applications in drug development:
- JAK Inhibition : Research indicates that it may act as a Janus kinase (JAK) inhibitor, influencing immune responses and hematopoiesis.
- Peptide Synthesis : It is employed in synthesizing peptides and other biologically active molecules, showcasing its versatility in medicinal chemistry.
Imaging Agents
Recent studies have explored the use of tert-butyl derivatives in developing imaging agents for Single Photon Emission Computed Tomography (SPECT). These agents can help visualize receptor distribution and function in biological systems.
Antibacterial Properties
Investigations into related compounds have revealed antibacterial activities against various strains, suggesting potential applications in developing new antibacterial agents.
Case Studies and Research Findings
Study | Findings |
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Study on JAK Inhibition | Demonstrated that this compound inhibits JAK activity, impacting cell proliferation and immune responses. |
Peptide Synthesis Research | Highlighted its role in synthesizing complex peptides with potential therapeutic applications. |
Imaging Agent Development | Showcased the synthesis of radioligands for SPECT imaging, providing insights into receptor functions. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via a multi-step route starting from azetidine derivatives. For example, this compound can be prepared by introducing a methyl group at the 2-position of azetidine, followed by Boc (tert-butoxycarbonyl) protection. Key intermediates include 3-oxoazetidine precursors, which are functionalized using reagents like Boc anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization often involves temperature control (e.g., 0–20°C) and solvents like dichloromethane .
Q. How is the purity and structure of This compound validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR are used to verify the azetidine ring, methyl substituents, and Boc group.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.
- X-ray Crystallography : For absolute stereochemical determination, SHELX programs (e.g., SHELXL) are employed for refinement against single-crystal diffraction data .
Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization.
Q. What are the challenges in purifying This compound due to its reactivity?
- Methodological Answer : The 3-oxo group and strained azetidine ring increase susceptibility to hydrolysis and oxidation. To mitigate this:
- Use inert atmospheres (N/Ar) during synthesis.
- Avoid protic solvents (e.g., water, alcohols) in later stages.
- Employ low-temperature purification (e.g., ice-cooled chromatography) .
Advanced Research Questions
Q. How do structural modifications of This compound impact its pharmacokinetic properties, such as metabolic stability?
- Methodological Answer : Modifications like methyl group introduction at the 2-position (to reduce ring oxidation) or spiro-pyrrolidine substitution are explored. For example, analogs with 2-methyl substitution showed reduced oxidation but weaker potency (EC > 1 µM) and partial receptor activation (~45% efficacy in hM4 receptor assays). Metabolic stability is assessed via:
- In vitro microsomal assays : Measure clearance rates using liver microsomes.
- CYP450 inhibition studies : Identify metabolic hotspots .
Q. What strategies resolve contradictions in reported bioactivity data for azetidine derivatives like This compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor isoform specificity) or impurity profiles. To address this:
- Replicate studies : Use standardized protocols (e.g., uniform cell lines, buffer systems).
- Analytical validation : Ensure compound purity (>95% by HPLC) and characterize degradation products.
- Computational docking : Predict binding modes to explain potency variations .
Q. How can computational modeling guide the design of This compound analogs with improved target engagement?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the azetidine ring in solution.
- DFT Calculations : Predict oxidation susceptibility of the 3-oxo group.
- QSAR Models : Correlate substituent effects (e.g., steric bulk from tert-butyl) with bioactivity data .
Data Analysis and Experimental Design
Q. What in vitro assays are recommended to evaluate the biological activity of This compound in receptor modulation studies?
- Methodological Answer :
- Calcium Flux Assays : Measure GPCR activity (e.g., hM4 receptor) using fluorescent dyes (e.g., Fluo-4).
- cAMP Accumulation : For receptors coupled to adenylate cyclase.
- β-Arrestin Recruitment : Use bioluminescence resonance energy transfer (BRET) to assess biased agonism .
Q. How does stereochemistry influence the reactivity and bioactivity of This compound derivatives?
- Methodological Answer : Enantiomers may exhibit divergent pharmacokinetics. For example, tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate shows distinct receptor binding compared to its (2S,3R) counterpart. Stereochemical analysis requires:
- Chiral HPLC : Separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Crystallography : Resolve spatial arrangement of substituents .
Tables for Key Data
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Metabolic and Stability Profiles
- Oxidative Stability: The 2-methyl group reduces ring oxidation compared to non-methylated analogs like tert-butyl 3-oxoazetidine-1-carboxylate, which are prone to rapid hepatic clearance .
- Thermal Stability : Tert-butyl esters generally exhibit better thermal stability than methyl or ethyl esters, as seen in analogs like tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.